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Introduction: The Rationale for Advanced
Piperaquine Delivery

Piperaquine (PQ) is a pivotal bisquinoline antimalarial drug, integral to artemisinin-based
combination therapies (ACTS), the frontline treatment for uncomplicated Plasmodium
falciparum malaria.[1][2] Developed in the 1960s, it served as a replacement for chloroquine
but saw diminished use as a monotherapy due to the emergence of resistance.[3][4] Today, its
slow absorption and long biological half-life make it an excellent partner for fast-acting
artemisinins, providing a prophylactic effect post-treatment.[2][5]

Despite its efficacy, piperaguine presents significant formulation challenges that can impact
both therapeutic outcomes and patient safety:

e Poor Solubility: Piperaquine is a lipophilic, or fat-soluble, compound with low aqueous
solubility, which can limit its oral bioavailability.[3][6]

o Food Effect: The oral bioavailability of piperaquine is significantly influenced by food,
particularly high-fat meals, which can increase drug exposure and variability.[6][7]
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o Cardiotoxicity Concerns: A major safety issue is a drug exposure-related prolongation of the
QT interval, a measure of heart rhythm.[3][5][8] This risk is exacerbated by the unpredictable
increase in absorption when taken with food.[8]

o Patient Adherence: The bitter taste of current formulations can be unpalatable, potentially
reducing adherence, especially in pediatric populations.[6]

Advanced drug delivery systems, particularly nanocarriers, offer a compelling strategy to
mitigate these challenges. By encapsulating piperaquine, we can enhance its solubility, control
its release, potentially reduce the food effect, and improve its safety profile, thereby optimizing
its therapeutic potential. This document provides a comprehensive guide, including detailed
protocols, for the development and characterization of two promising nanocarrier systems for
piperaquine: Solid Lipid Nanoparticles (SLNs) and Poly(lactic-co-glycolic acid) (PLGA)
Nanoparticles.

Section 1: Pre-Formulation Analysis of Piperaquine

A thorough understanding of the physicochemical properties of the active pharmaceutical
ingredient (API) is the foundation of rational drug delivery design.

Key Physicochemical Properties of Piperaquine

A summary of essential data is crucial for selecting appropriate excipients and formulation
methods.
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Property

Value /| Description

Significance for
. Source
Formulation

Molecular Formula

C29H32Cl2Ne

- [3]

Molar Mass

535.52 g/mol

Influences drug
loading calculations [3]

and release kinetics.

Appearance

Melting Point

199-204 °C

Critical for methods
involving heat, such

as hot [3]
homogenization for

SLNs.

LogP

5.15

High value indicates

high lipophilicity,

making it suitable for

. [9]
lipid/polymer

encapsulation but

poorly water-soluble.

Aqueous Solubility

Poorly soluble

The primary reason
for pursuing advanced
delivery systems to [6][10]
enhance

bioavailability.

Pharmacokinetics

Very large volume of
distribution, low oral
clearance, and a long
terminal elimination
half-life (up to 30
days).

Nanocarriers can alter
this profile, potentially
. . . [71[11]
improving consistency

and reducing toxicity.

Section 2: Formulation of Piperaquine-Loaded

Nanocarriers
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This section details the rationale and step-by-step protocols for preparing two distinct types of
nanocarriers suitable for piperaquine.

Lipid-Based Nanocarriers: Solid Lipid Nanoparticles
(SLNs)

Rationale: SLNs are colloidal carriers made from lipids that are solid at room temperature.[12]
Their lipidic nature makes them ideal for encapsulating lipophilic drugs like piperaquine.[13]
Key advantages include the use of biocompatible and biodegradable materials, enhanced drug
stability, potential for controlled release, and ease of scale-up.[12][13][14] The hot
homogenization technique is selected here as it is a robust and widely used method.[15]

Workflow for SLN Formulation:

© 2025 BenchChem. All rights reserved. 4/16 Tech Support


https://scholarhub.ui.ac.id/cgi/viewcontent.cgi?article=1313&context=psr
https://www.researchgate.net/publication/51561844_Formulation_design_preparation_and_physicochemical_characterizations_of_solid_lipid_nanoparticles_containing_a_hydrophobic_drug_Effects_of_process_variables
https://scholarhub.ui.ac.id/cgi/viewcontent.cgi?article=1313&context=psr
https://www.researchgate.net/publication/51561844_Formulation_design_preparation_and_physicochemical_characterizations_of_solid_lipid_nanoparticles_containing_a_hydrophobic_drug_Effects_of_process_variables
https://www.mdpi.com/2673-8392/2/2/63
https://www.americanpharmaceuticalreview.com/Featured-Articles/131176-Formulation-Considerations-and-Applications-of-Solid-Lipid-Nanoparticles/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

1. Melt Solid

Lipid

(e.g., Compritol® 888 ATO)

2. Dissolve Piperaquine

in Molten Lipid

Phase Preparation

T > Melting Point

3. Heat Aqueous Surfactant Solution

(e.g., Poloxamer 188)

Formulation

4. Add Lipid Phase to
Aqueous Phase

5. High-Shear Homogenization
(Creates Coarse Emulsion)

6. High-Pressure Homogenization
(Forms Nanoemulsion)

Fmah

zation

7. Cool DlsperS|on
(Lipid Recrystallizes)

8. Formation of Piperaquine-Loaded
Solid Lipid Nanoparticles (SLNs)

Click to download full resolution via product page

Caption: Workflow for Piperaquine-SLN formulation via hot homogenization.
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Protocol 2.1.1: Formulation of Piperaquine-Loaded SLNs by Hot Homogenization
Materials:

o Piperaquine Phosphate

e Solid Lipid: Compritol® 888 ATO (Glyceryl behenate)

o Surfactant: Poloxamer 188 (Pluronic® F68)

o Purified Water (Milli-Q® or equivalent)

o Equipment: High-shear homogenizer (e.g., Ultra-Turrax®), High-pressure homogenizer
(HPH), thermostatically controlled water bath, magnetic stirrer.

Methodology:
 Lipid Phase Preparation:
o Weigh 500 mg of Compritol® 888 ATO and place it in a glass beaker.

o Heat the lipid in a water bath to 85°C (approximately 5-10°C above its melting point) until
fully melted.

o Accurately weigh 50 mg of piperaquine phosphate and dissolve it completely in the molten
lipid with gentle stirring. Maintain the temperature.

e Agueous Phase Preparation:

o In a separate beaker, weigh 1 g of Poloxamer 188 and dissolve it in 40 mL of purified

water.
o Heat this aqueous surfactant solution to 85°C.
e Pre-emulsion Formation:

o Pour the hot lipid phase into the hot aqueous phase under continuous stirring with a high-
shear homogenizer at 10,000 rpm for 5 minutes. This forms a coarse oil-in-water (o/w)
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pre-emulsion.

o High-Pressure Homogenization (HPH):
o Immediately transfer the hot pre-emulsion to the HPH, pre-heated to 85°C.

o Homogenize the emulsion for 5 cycles at a pressure of 500 bar. This critical step reduces
the droplet size to the nanometer range.

e Nanoparticle Formation:

o Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently
with a magnetic stirrer until it cools to room temperature.

o Cooling causes the lipid to recrystallize, entrapping the piperaquine and forming the SLN
dispersion.

o Storage: Store the final SLN dispersion at 4°C for further characterization.

Polymer-Based Nanocarriers: PLGA Nanoparticles

Rationale: Poly(lactic-co-glycolic acid) (PLGA) is one of the most widely used polymers in drug
delivery due to its excellent biodegradability and biocompatibility; it is also FDA-approved for
medical applications.[16][17] PLGA nanoparticles can effectively encapsulate hydrophobic
drugs and offer sustained release profiles. The single emulsion-solvent evaporation method is
a common and robust technique for preparing PLGA nanopatrticles for hydrophobic
compounds.[18][19][20]

Structure of a PLGA Nanoparticle:
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Caption: Piperaquine encapsulated within a surfactant-stabilized PLGA matrix.

Protocol 2.2.1: Formulation of Piperaquine-Loaded PLGA Nanoparticles by Emulsion-Solvent
Evaporation

Materials:
* Piperaquine Phosphate

o Polymer: PLGA (50:50 lactide:glycolide ratio, inherent viscosity ~0.4 dL/g)
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Organic Solvent: Dichloromethane (DCM)

Stabilizer: Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

Purified Water (Milli-Q® or equivalent)

Equipment: Probe sonicator, magnetic stirrer, rotary evaporator (optional).
Methodology:
e Organic Phase Preparation:

o Dissolve 100 mg of PLGA and 20 mg of piperaquine phosphate in 4 mL of DCM. Ensure
complete dissolution by vortexing or gentle shaking.

e Aqueous Phase Preparation:

o Prepare a 2% wi/v PVA solution by dissolving 400 mg of PVA in 20 mL of purified water.
This may require heating and stirring. Allow the solution to cool to room temperature.

o Emulsification:

o Add the organic phase dropwise to the agueous PVA solution while sonicating the mixture
using a probe sonicator.

o Perform sonication in an ice bath to prevent overheating. Sonicate for 3 minutes at 40%
amplitude to form a fine oil-in-water (o/w) emulsion.

» Solvent Evaporation:
o Immediately transfer the emulsion to a larger beaker and place it on a magnetic stirrer.

o Stir the emulsion at room temperature for at least 4 hours (or overnight) at a constant
speed (e.g., 500 rpm) to allow the DCM to evaporate completely. This process solidifies
the PLGA droplets into nanoparticles.

¢ Nanoparticle Collection and Purification:
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o Transfer the nanoparticle suspension to centrifuge tubes.
o Centrifuge at 15,000 x g for 20 minutes at 4°C to pellet the nanopatrticles.

o Carefully discard the supernatant, which contains residual PVA and non-encapsulated
drug.

o Resuspend the pellet in purified water and repeat the centrifugation step twice more to
wash the nanoparticles.

o Storage/Lyophilization:

o After the final wash, resuspend the nanoparticle pellet in a small volume of cryoprotectant
solution (e.g., 5% trehalose) and either store at 4°C for immediate use or freeze-dry
(Iyophilize) to obtain a stable powder for long-term storage.

Section 3: Physicochemical Characterization of
Nanocarriers

Characterization is essential to ensure the quality, reproducibility, and performance of the
formulated nanocarriers.

Protocol 3.1: Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter
(particle size) and PDI (a measure of size distribution width). Laser Doppler Velocimetry is used
to measure the zeta potential, which indicates the surface charge and predicts the physical
stability of the colloidal dispersion.

Methodology:

» Dilute the nanoparticle suspension (SLN or PLGA-NP) with purified water to an appropriate
concentration (to achieve a count rate between 100-500 kcps).

o Transfer the diluted sample to a disposable cuvette.

e Perform the measurement using a DLS instrument (e.g., Malvern Zetasizer).

© 2025 BenchChem. All rights reserved. 10/16 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e Record the Z-average diameter (nm), PDI, and Zeta Potential (mV). Perform measurements
in triplicate.

Protocol 3.2: Determination of Encapsulation Efficiency (%EE) and Drug Loading (%DL)

Principle: This protocol involves separating the encapsulated drug from the free,
unencapsulated drug and quantifying both.

Methodology:
o Separation of Free Drug:
o Take a known volume (e.g., 1 mL) of the nanoparticle dispersion.

o Use an ultrafiltration device (e.g., Amicon® Ultra with a molecular weight cutoff of 10 kDa)
to separate the nanoparticles from the aqueous medium.

o Centrifuge at 4,000 x g for 15 minutes.
¢ Quantification:
o Collect the filtrate, which contains the free (unencapsulated) piperaquine.
o Quantify the amount of piperaquine in the filtrate using a validated HPLC-UV method.
o Calculate the total amount of drug used in the formulation.
 Calculations:
o % Encapsulation Efficiency (%EE) = [(Total Drug - Free Drug) / Total Drug] x 100
o % Drug Loading (%DL) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

Table 2: Example Characterization Data for Piperaquine Formulations
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. Particle Size Zeta Potential Encapsulation
Formulation PDI o
(nm) (mV) Efficiency (%)
PQ-SLN 150 £ 10 0.21 +0.03 -255+21 85.2+45
PQ-PLGA-NP 210+ 15 0.18 + 0.02 -18.7+1.8 76.5+5.1

(Note: Data are representative examples and will vary based on specific formulation
parameters.)

Section 4: In Vitro Drug Release Studies

Studying the in vitro release profile is critical for predicting the in vivo performance of the
delivery system.

Rationale: The dialysis bag method is a widely used and effective technique for assessing drug
release from nanoparticulate systems.[21][22][23] It physically separates the nanocarrier
formulation (donor compartment) from a larger volume of release medium (acceptor
compartment) using a semi-permeable membrane.[22] The membrane allows the diffusion of
the released (free) drug but retains the nanoparticles.[21][22]

Experimental Setup for In Vitro Release:

Release Study Setup

rug Diffuses into
cceptor Medium

Beaker with Release Medium (e.g., PBS pH 7.4)| Magnetic Stirrer
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Caption: Diagram of the dialysis bag method for in vitro drug release.
Protocol 4.1: Assessing Piperaquine Release using a Dialysis Bag Method
Materials:

 Dialysis tubing (e.g., cellulose membrane with a molecular weight cutoff (MWCO) of 12-14
kDa).

» Release Medium: Phosphate Buffered Saline (PBS), pH 7.4, containing 0.5% Tween® 80 to
maintain sink conditions for the lipophilic piperaquine.

o Thermostatically controlled shaking water bath or multi-station dissolution apparatus.
e HPLC system for quantification.
Methodology:

 Membrane Preparation: Cut the dialysis tubing into appropriate lengths (e.g., 8 cm) and
hydrate it according to the manufacturer's instructions.

e Sample Loading:

o Accurately pipette 1 mL of the piperaquine-loaded nanoparticle dispersion (SLN or PLGA-
NP) into the pre-hydrated dialysis bag.

o Securely close both ends of the bag with clips.
» Release Study Initiation:

o Place each bag into a separate vessel containing 50 mL of pre-warmed (37°C) release
medium. This large volume of acceptor fluid helps maintain sink conditions.[21]

o Place the vessels in a shaking water bath set to 37°C and a constant agitation speed (e.qg.,
100 rpm).
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e Sampling:

o At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the
release medium from each vessel.

o Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release
medium to maintain a constant volume.

e Analysis:

o Analyze the collected samples for piperaquine concentration using a validated HPLC
method.

o Calculate the cumulative percentage of drug released at each time point, correcting for the
drug removed during previous sampling.

o Data Plotting: Plot the cumulative percentage of drug released versus time to obtain the
release profile.

Conclusion and Future Directions

This guide provides a foundational framework for the rational design and evaluation of SLN and
PLGA nanoparticle-based delivery systems for piperaquine. The protocols herein describe
robust methods for formulation and characterization. Successful development based on these
guidelines can lead to piperaquine formulations with improved bioavailability, a more
predictable pharmacokinetic profile, and an enhanced safety margin, particularly concerning
cardiotoxicity.

Future work should focus on in vivo evaluation in relevant animal models to assess
pharmacokinetic parameters and antimalarial efficacy.[1] Furthermore, long-term stability
studies of the lyophilized nanoparticle formulations are essential for determining shelf-life and
ensuring product viability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 14 /16 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2223920/
https://www.benchchem.com/product/b1662090?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

References

1. Pharmacokinetics and Pharmacodynamics of Piperaquine in a Murine Malaria Model -
PMC [pmc.ncbi.nim.nih.gov]

e 2. Piperaquine/dihydroartemisinin - Wikipedia [en.wikipedia.org]
» 3. Piperaquine - Wikipedia [en.wikipedia.org]

e 4. Role of Known Molecular Markers of Resistance in the Antimalarial Potency of
Piperaquine and Dihydroartemisinin In Vitro - PMC [pmc.ncbi.nim.nih.gov]

e 5. Cochrane review of dihydroartemisinin-piperaquine for treating uncomplicated malaria |
LSTM [Istmed.ac.uk]

o 6. Pharmacokinetics of a Novel Piperaquine Dispersible Granules Formulation Under Fasting
and Various Fed Conditions Versus Piperaquine Tablets When Fasted in Healthy Tanzanian
Adults: A Randomized, Phase | Study - PMC [pmc.ncbi.nim.nih.gov]

e 7. A Comprehensive Review on the Pharmacokinetics and Bioanalysis of Piperaquine -
PubMed [pubmed.ncbi.nim.nih.gov]

o 8. researchgate.net [researchgate.net]
e 9. piperaquine phosphate | CAS#:4085-31-8 | Chemsrc [chemsrc.com]
e 10. researchgate.net [researchgate.net]

e 11. Population pharmacokinetics of piperaquine in adults and children with uncomplicated
falciparum or vivax malaria - PMC [pmc.ncbi.nim.nih.gov]

e 12. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

o 13. researchgate.net [researchgate.net]

e 14. mdpi.com [mdpi.com]

» 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

e 16. PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques:
effects of formulation parameters - RSC Advances (RSC Publishing) [pubs.rsc.org]

» 17. PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques:
effects of formulation parameters - PMC [pmc.ncbi.nim.nih.gov]

e 18. researchgate.net [researchgate.net]
e 19. researchgate.net [researchgate.net]

e 20. Solvent effect in the synthesis of hydrophobic drug-loaded polymer nanopatrticles - PMC
[pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 15/16 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2223920/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2223920/
https://en.wikipedia.org/wiki/Piperaquine/dihydroartemisinin
https://en.wikipedia.org/wiki/Piperaquine
https://pmc.ncbi.nlm.nih.gov/articles/PMC2663099/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2663099/
https://www.lstmed.ac.uk/news-events/news/cochrane-review-of-dihydroartemisinin-piperaquine-for-treating-uncomplicated
https://www.lstmed.ac.uk/news-events/news/cochrane-review-of-dihydroartemisinin-piperaquine-for-treating-uncomplicated
https://pmc.ncbi.nlm.nih.gov/articles/PMC11794830/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11794830/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11794830/
https://pubmed.ncbi.nlm.nih.gov/40588993/
https://pubmed.ncbi.nlm.nih.gov/40588993/
https://www.researchgate.net/publication/298439692_DihydroartemisininPiperaquine_A_Review_of_its_Use_in_the_Treatment_of_Uncomplicated_Plasmodium_falciparum_Malaria
https://www.chemsrc.com/en/cas/4085-31-8_405030.html
https://www.researchgate.net/figure/Solubility-profile-of-piperaquine-tetra-phosohate-in_fig1_276208154
https://pmc.ncbi.nlm.nih.gov/articles/PMC1884452/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1884452/
https://scholarhub.ui.ac.id/cgi/viewcontent.cgi?article=1313&context=psr
https://www.researchgate.net/publication/51561844_Formulation_design_preparation_and_physicochemical_characterizations_of_solid_lipid_nanoparticles_containing_a_hydrophobic_drug_Effects_of_process_variables
https://www.mdpi.com/2673-8392/2/2/63
https://www.americanpharmaceuticalreview.com/Featured-Articles/131176-Formulation-Considerations-and-Applications-of-Solid-Lipid-Nanoparticles/
https://pubs.rsc.org/en/content/articlelanding/2020/ra/c9ra10857b
https://pubs.rsc.org/en/content/articlelanding/2020/ra/c9ra10857b
https://pmc.ncbi.nlm.nih.gov/articles/PMC9049000/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9049000/
https://www.researchgate.net/figure/PLGA-NPs-prepared-by-the-single-emulsion-solvent-evaporation-technique_tbl1_359982428
https://www.researchgate.net/figure/The-synthesis-of-PLGA-NPs-by-solvent-evaporation-method_fig1_317776267
https://pmc.ncbi.nlm.nih.gov/articles/PMC8676679/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8676679/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e 21. researchgate.net [researchgate.net]

e 22. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent
Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

e 23. mdpi.com [mdpi.com]

 To cite this document: BenchChem. [Application Note & Protocols: Development of
Advanced Drug Delivery Systems for Piperaquine]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1662090#developing-drug-delivery-
systems-for-piperaquine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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